1-(2-chlorophenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZCXYIEIKMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405840 | |
| Record name | 1-(2-chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89096-75-3 | |
| Record name | 1-(2-chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for the Construction of 1 2 Chlorophenyl 1h Pyrrole
Classical and Modified Strategies for Pyrrole (B145914) Ring Formation
The construction of the pyrrole ring is a foundational aspect of heterocyclic chemistry. For N-aryl pyrroles, classical methods can be adapted by using an appropriately substituted aniline (B41778) as a key starting material.
Paal-Knorr Condensation and Related Cyclization Pathways
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. wikipedia.orgorganic-chemistry.org To synthesize 1-(2-chlorophenyl)-1H-pyrrole, 2-chloroaniline (B154045) serves as the primary amine precursor.
The reaction proceeds by the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl. wikipedia.org Subsequent intramolecular attack by the amine on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org The choice of catalyst and reaction conditions is critical; while weak acids like acetic acid can accelerate the reaction, stronger acidic conditions (pH < 3) may favor the formation of furan (B31954) byproducts. organic-chemistry.org
Modern modifications to the Paal-Knorr synthesis aim to overcome the limitations of harsh reaction conditions, such as prolonged heating, which could degrade sensitive substrates. rgmcet.edu.in These include the use of microwave assistance or various catalysts to facilitate the reaction under milder conditions. rgmcet.edu.inacs.org For instance, L-proline has been effectively used as a catalyst for Paal-Knorr reactions, enabling the construction of highly functionalized pyrrole cores. rsc.org The use of heterogeneous catalysts like silica-supported sulfuric acid also offers a greener alternative, allowing for easier workup and catalyst recycling. rgmcet.edu.in
Table 1: Examples of Paal-Knorr Pyrrole Synthesis Conditions
| 1,4-Dicarbonyl Precursor | Amine | Catalyst/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 2,5-Hexanedione (B30556) | 2-Chloroaniline | Acetic Acid, heat | 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole | wikipedia.orgorganic-chemistry.org |
| Succinaldehyde | 2-Chloroaniline | Weak acid (e.g., AcOH) | This compound | organic-chemistry.org |
| Various diketones | Various anilines | Microwave irradiation | N-Aryl pyrroles | acs.org |
| Various diketones | Amines | L-Proline | Substituted pyrroles | rsc.org |
| Diketones | Amines | Silica sulfuric acid, room temp | N-Substituted pyrroles | rgmcet.edu.in |
Barton-Zard Reaction and Its Variants for N-Aryl Pyrroles
The Barton-Zard reaction is another significant method for pyrrole synthesis, first reported in 1985. wikipedia.org It involves the reaction of a nitroalkene with an α-isocyanide under basic conditions to form a pyrrole derivative. wikipedia.orgallaboutchemistry.net The mechanism involves a base-catalyzed Michael-type addition of the isocyanide to the nitroalkene, followed by a 5-endo-dig cyclization, elimination of the nitro group, and subsequent tautomerization to form the aromatic pyrrole ring. wikipedia.org
While the classical Barton-Zard reaction often yields pyrrole-2-carboxylates from alkyl isocyanoacetates, its scope can be extended to the synthesis of various substituted pyrroles. clockss.org The nitro compound can be aromatic, and the reaction has been applied to the synthesis of complex polypyrrolic structures. wikipedia.org For the specific synthesis of this compound, precursors would need to be carefully designed to incorporate the 2-chlorophenyl moiety on the nitrogen atom. This typically involves using an isocyanide that already contains the desired N-aryl group, such as 1-chloro-2-isocyanobenzene, reacting with a suitable nitroalkene.
N-Arylation Approaches for this compound
A more direct and often more versatile approach to synthesizing this compound involves the N-arylation of the pyrrole ring itself. This strategy relies on the formation of a carbon-nitrogen bond between the pyrrole nitrogen and the 2-chlorophenyl group, typically facilitated by a transition metal catalyst.
Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Reaction)
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgorganic-chemistry.org The reaction couples an amine with an aryl halide or triflate. wikipedia.org To form this compound, pyrrole (or its corresponding salt, like pyrrolide) is coupled with a 2-chlorophenyl halide, such as 1-bromo-2-chlorobenzene (B145985) or 1-chloro-2-iodobenzene. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (pyrrolide), deprotonation, and finally, reductive elimination to yield the N-aryl pyrrole and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of base, solvent, and particularly the ligand coordinated to the palladium center is crucial for the reaction's success and efficiency. bristol.ac.ukyoutube.com
Ullmann Reaction: The Ullmann condensation is a classical copper-catalyzed method for N-arylation. organic-chemistry.org Traditional Ullmann conditions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. researchgate.net However, modern modifications, often referred to as Ullmann-type or Chan-Lam coupling reactions, have significantly improved the scope and mildness of this transformation. researchgate.netresearchgate.net These reactions can couple pyrrole with aryl halides using a catalytic amount of a copper source (e.g., CuI, Cu₂O, or CuO) in the presence of a ligand. researchgate.netacs.orgrsc.org The use of ligands is key to facilitating the catalytic cycle, which is believed to involve Cu(I)/Cu(III) intermediates. mdpi.comacs.org This method is often favored due to the lower cost and toxicity of copper compared to palladium. researchgate.net
Table 2: Comparison of Buchwald-Hartwig and Ullmann N-Arylation for Pyrroles
| Feature | Buchwald-Hartwig Amination | Ullmann Reaction / Condensation |
|---|---|---|
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, CuO NPs) |
| Ligands | Bulky, electron-rich phosphines (XPhos, SPhos) | Diamines, amino acids (L-proline), phenanthroline |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Typically Ar-I, Ar-Br; Ar-Cl is more challenging |
| Conditions | Generally milder, often room temp to ~110 °C | Historically harsh, now milder but often >100 °C |
| Base | Strong, non-nucleophilic bases (NaOt-Bu, LHMDS) | Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Reference(s) | wikipedia.orgorganic-chemistry.orgyoutube.com | organic-chemistry.orgresearchgate.netrsc.orgmdpi.com |
Ligand Design and Catalyst Optimization in N-Arylation
The success of transition metal-catalyzed N-arylation hinges on the rational design and optimization of the catalyst system.
In Buchwald-Hartwig amination , the development of sterically hindered and electron-rich phosphine (B1218219) ligands has been paramount. youtube.com First-generation catalysts often had limited scope. The advent of bulky biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) developed by the Buchwald group dramatically improved reaction efficiency, allowing for the coupling of less reactive aryl chlorides and sterically hindered substrates under milder conditions. youtube.comnih.gov These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and broader functional group tolerance. youtube.combristol.ac.uk
For Ullmann-type reactions , ligand development has transformed the methodology from a stoichiometric, high-temperature process to a versatile catalytic one. Diamine ligands, for example, were found to be highly effective in promoting the copper-catalyzed N-arylation of various nitrogen heterocycles, including pyrrole, with both aryl iodides and bromides. acs.orgsigmaaldrich.comnih.gov The use of N,N'-dimethyl-substituted diamines can prevent competitive N-arylation of the ligand itself. acs.org Amino acids, most notably L-proline, have also emerged as highly efficient and inexpensive ligands for copper-catalyzed C-N coupling, enabling the reaction to proceed at lower temperatures. researchgate.net
Multi-Component Reactions (MCRs) Incorporating this compound Precursors
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer an efficient and atom-economical pathway to complex molecules. bohrium.comrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrroles. rsc.org
For the synthesis of a this compound derivative, an MCR would need to incorporate a precursor containing the 2-chlorophenylamino moiety. A common strategy involves the reaction of an amine, an aldehyde, and a third component. For instance, a three-component assembly using an imine (pre-formed from 2-chloroaniline and an aldehyde), a diazo compound, and an alkyne dipolarophile can yield substituted 1,2-diarylpyrroles in the presence of a rhodium(II) catalyst. capes.gov.bracs.org The reaction proceeds via the formation of a transient azomethine ylide from the imine and diazo compound, which then undergoes a [3+2] cycloaddition with the alkyne. acs.org Such strategies provide rapid access to complex pyrrole structures from simple and readily available starting materials.
Green Chemistry Principles and Sustainable Synthesis Routes for this compound
The synthesis of N-aryl pyrroles, including this compound, has traditionally relied on methods that often involve harsh conditions and environmentally persistent solvents. Modern synthetic chemistry, however, is increasingly driven by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.
Sustainable approaches to the quintessential Paal-Knorr and Clauson-Kaas reactions are at the forefront of this shift. nih.govnih.gov The Clauson-Kaas reaction, which typically involves condensing a primary amine like 2-chloroaniline with 2,5-dimethoxytetrahydrofuran (B146720) (a stable precursor to the required 1,4-dicarbonyl compound), has been adapted to greener conditions. nih.govnih.govbeilstein-journals.org Researchers have explored various eco-friendly protocols, including reactions in water, under solvent-free conditions, and with the assistance of microwave irradiation to reduce reaction times and energy input. nih.govbeilstein-journals.orgresearchgate.net
The choice of catalyst is pivotal in developing sustainable routes. While classical methods often use strong mineral acids, recent advancements have demonstrated the efficacy of reusable and less toxic catalysts. mdpi.com For instance, a protocol using zinc triflate (Zn(OTf)2) has been developed for a solvent-free Clauson-Kaas reaction, offering a low-cost, eco-friendly, and non-toxic catalytic system. researchgate.netresearcher.life Similarly, various commercially available aluminas have been successfully employed as low-cost, reusable heterogeneous catalysts for the Paal-Knorr synthesis of N-substituted pyrroles. mdpi.com Other catalysts, such as copper(II) chloride in water and magnesium iodide etherate, have also been shown to be effective under milder conditions. nih.govbeilstein-journals.orgbeilstein-journals.org
Furthermore, a significant step towards sustainability is the use of renewable, bio-based starting materials. acs.org Strategies are being developed to synthesize the necessary 1,4-dicarbonyl precursors from biomass-derived molecules like furans or 3-hydroxy-2-pyrones, which can react with amines to form the pyrrole ring. acs.orgresearchgate.net This approach circumvents the reliance on petrochemical feedstocks and aligns with the goal of creating a more circular chemical economy. researchgate.net
Interactive Table 1: Comparison of Green Catalytic Systems for N-Aryl Pyrrole Synthesis
| Catalyst System | Solvent | Key Advantages | Relevant Precursors | Reference(s) |
|---|---|---|---|---|
| Zn(OTf)2 | Solvent-free | Low-cost, non-toxic, eco-friendly catalyst; no co-catalyst or base needed. | Anilines, 2,5-dimethoxytetrahydrofuran | researchgate.net, researcher.life |
| CuCl2 | Water | Use of an environmentally benign solvent, good yields, and high selectivity. | Anilines, 2,5-dimethoxytetrahydrofuran | beilstein-journals.org, nih.gov |
| MgI2 etherate | Acetonitrile (MeCN) | Mild, efficient, and highly chemoselective for electron-rich amines. | Substituted anilines, 2,5-dimethoxytetrahydrofuran | nih.gov, beilstein-journals.org |
| CATAPAL 200 (Alumina) | Toluene | Heterogeneous, recyclable catalyst, operational simplicity, high yields. | Anilines, Acetonylacetone | mdpi.com |
| Scandium triflate | Acetonitrile (MeCN) | Effective Lewis acid catalyst for the Clauson-Kaas synthesis. | Substituted anilines, 2,5-dimethoxytetrahydrofuran | beilstein-journals.org, nih.gov |
| None (Neat or H2O/MeOH) | Solvent-free or Water/Methanol | Catalyst-free, mild temperature, utilizes bio-sourced pyrones. | Primary amines, 3-hydroxy-2-pyrones | acs.org |
Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
Controlling the selectivity of a reaction is fundamental to achieving high yields of the desired product while minimizing the formation of unwanted byproducts. In the synthesis of this compound, chemo-, regio-, and stereoselectivity are all critical considerations.
Chemo-selectivity refers to the selective reaction of one functional group in the presence of others. This is particularly relevant when using starting materials with multiple reactive sites. For example, in a Paal-Knorr reaction with a substrate like o-phenylenediamine, which contains two amino groups, a selective reaction at just one of the amino groups is necessary to form the desired mono-pyrrole product rather than a bis-pyrrole. mdpi.com Methodologies using catalysts like MgI2 etherate have been reported to be highly chemoselective, selectively activating electron-rich aromatic amines for the Clauson-Kaas synthesis. nih.govbeilstein-journals.org This control ensures that the desired N-C bond formation occurs without interference from other potentially reactive groups in the aniline precursor.
Regio-selectivity dictates where on a molecule a reaction occurs. The primary methods for synthesizing this compound, the Paal-Knorr and Clauson-Kaas reactions, are inherently regioselective. The reaction mechanism involves the condensation of the primary amine (2-chloroaniline) with a 1,4-dicarbonyl compound, leading specifically to the formation of the N-aryl bond at the 1-position of the pyrrole ring. Subsequent functionalization of the pyrrole ring, however, presents regioselective challenges. For instance, electrophilic substitution reactions like formylation on a pre-formed pyrrole ring can lead to a mixture of products substituted at different positions. nih.gov Therefore, controlling the regiochemistry often requires directing groups or specific synthetic strategies to install substituents at the desired location on the pyrrole core.
Stereo-selectivity involves controlling the three-dimensional orientation of the product. For this compound, the most significant stereochemical feature is atropisomerism. The presence of the ortho-chloro substituent on the phenyl ring hinders free rotation around the N-C(aryl) single bond. This restricted rotation can give rise to two stable, non-superimposable stereoisomers known as atropisomers, making the molecule axially chiral.
The development of methods for the atroposelective synthesis of arylpyrroles is a significant area of research. nih.govacs.org A highly effective strategy involves a catalytic asymmetric Paal-Knorr reaction. nih.govacs.orgresearchgate.net Researchers have developed a combined-acid catalytic system, utilizing both a Lewis acid and a chiral phosphoric acid, to achieve excellent enantiocontrol. nih.govacs.org This dual-catalyst approach facilitates the cyclization and dehydration steps while inducing asymmetry, leading to the preferential formation of one atropisomer over the other with high enantioselectivity. nih.gov An interesting finding in this area is the observation of a solvent-dependent inversion of enantioselectivity, where changing the solvent can switch the major enantiomer produced. nih.govacs.org
Interactive Table 2: Atroposelective Paal-Knorr Synthesis of N-Arylpyrroles
| Catalyst System | Chiral Component | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |
|---|---|---|---|---|---|
| AgOAc / Chiral Phosphoric Acid | (R)-TRIP | Toluene | 95 | 92 | nih.gov, acs.org |
| AgOAc / Chiral Phosphoric Acid | (S)-TRIP | Toluene | 96 | 93 | nih.gov, acs.org |
| AgOAc / Chiral Phosphoric Acid | (R)-TRIP | Dichloromethane | 91 | 85 (inverted) | nih.gov, acs.org |
| Sc(OTf)3 / Chiral Phosphoric Acid | (R)-TRIP | Toluene | 96 | 94 | nih.gov, acs.org |
| Sc(OTf)3 / Chiral Phosphoric Acid | (S)-TRIP | Toluene | 95 | 95 | nih.gov, acs.org |
Elucidation of Reactivity Patterns and Mechanistic Pathways of 1 2 Chlorophenyl 1h Pyrrole
Electrophilic Aromatic Substitution (EAS) on the Pyrrole (B145914) Nucleus
The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. This increased electron density makes it more nucleophilic than benzene (B151609).
Functionalization at C-2, C-3, C-4, and C-5 Positions
Electrophilic attack on the pyrrole ring of 1-substituted pyrroles preferentially occurs at the C-2 and C-5 positions (the α-positions). This preference is due to the greater stabilization of the cationic intermediate (arenium ion) through resonance, with three resonance structures possible, compared to attack at the C-3 and C-4 positions (the β-positions), which only allows for two resonance structures. uobaghdad.edu.iquop.edu.pk Consequently, reactions such as nitration, halogenation, and acylation typically yield 2- or 2,5-disubstituted products. uop.edu.pknumberanalytics.com For instance, nitration with nitric acid in acetic anhydride (B1165640) yields 2-nitropyrrole. uop.edu.pk
Directing Effects of the N-Aryl Substituent
The 1-(2-chlorophenyl) substituent exerts a significant influence on the regioselectivity of electrophilic aromatic substitution. While the pyrrole ring itself strongly directs incoming electrophiles to the α-positions, the N-aryl group can modulate this preference. The steric bulk of the N-substituent can play a crucial role. acs.org Larger N-substituents can sterically hinder the approach of an electrophile to the C-2 and C-5 positions, leading to an increased proportion of substitution at the C-3 and C-4 positions. acs.orgresearchgate.net
Furthermore, the electronic nature of the N-aryl group, although less dominant than the pyrrole nitrogen's electron-donating effect, can also have a minor influence. The 2-chlorophenyl group is weakly deactivating due to the inductive effect of the chlorine atom. byjus.com However, this effect is generally overshadowed by the strong activating and directing influence of the pyrrole nitrogen.
Reactivity of the 2-Chlorophenyl Moiety
The chlorine atom on the phenyl ring provides a reactive handle for various transformations, most notably cross-coupling and nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions at the Aryl Halide Site (e.g., Suzuki-Miyaura, Sonogashira, Negishi Couplings)
The carbon-chlorine bond in 1-(2-chlorophenyl)-1H-pyrrole can participate in several palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the synthesis of biaryl compounds. libretexts.org The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For aryl chlorides, which are less reactive than bromides and iodides, more forcing conditions or specialized catalyst systems may be required. libretexts.org
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org It is a powerful method for the synthesis of arylalkynes. libretexts.org The reaction can often be carried out under mild conditions. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govorganic-chemistry.org
Negishi Coupling: This reaction couples the aryl halide with an organozinc reagent in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. wikipedia.org The reaction is particularly useful for creating C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org
Table 1: Overview of Cross-Coupling Reactions
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | This compound | Organoboron Reagent | Palladium catalyst, Base | Aryl-substituted pyrrole |
| Sonogashira | This compound | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl-substituted pyrrole |
| Negishi | This compound | Organozinc Reagent | Palladium or Nickel catalyst | Alkyl/Aryl-substituted pyrrole |
Nucleophilic Aromatic Substitution (SNAr) on the Chlorophenyl Ring
Aryl halides can undergo nucleophilic aromatic substitution, where a nucleophile displaces the halide. dalalinstitute.com However, this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.orgpressbooks.pub The 2-chlorophenyl moiety in this compound lacks strong activation for SNAr. The pyrrole ring itself is electron-donating, which would further deactivate the chlorophenyl ring towards nucleophilic attack. Therefore, SNAr reactions on the chlorophenyl ring of this specific compound are generally unfavorable under standard conditions. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub For SNAr to occur with unactivated aryl halides, very harsh conditions or the use of very strong bases would be necessary. libretexts.org
Transformations Involving the Pyrrole Nitrogen Atom
The nitrogen atom of the pyrrole ring, while its lone pair is involved in aromaticity, can still exhibit reactivity under certain conditions.
N-arylation of pyrrole can be achieved through copper-catalyzed coupling reactions with aryl halides. researchgate.net While this compound is already N-arylated, this highlights the general reactivity of the pyrrole nitrogen. The N-H bond of pyrrole is weakly acidic and can be deprotonated by strong bases like sodium hydride or Grignard reagents to form a pyrrolide anion. uobaghdad.edu.iq This anion is a potent nucleophile and can react with various electrophiles, leading to N-substitution. uobaghdad.edu.iq However, in this compound, the nitrogen is already substituted, precluding such reactions.
In some cases, the N-aryl group can be involved in or influence cyclization reactions. For instance, N-substituted pyrroles can undergo cycloaddition reactions. wikipedia.org Additionally, functional groups introduced onto the N-aryl ring can participate in intramolecular reactions with the pyrrole nucleus.
Cycloaddition and Pericyclic Reactions of the Pyrrole Ring
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for the construction of complex molecular architectures with high stereospecificity. libretexts.orgbyjus.com For the pyrrole ring in this compound, cycloaddition reactions, a major class of pericyclic reactions, are of primary interest. libretexts.orgbyjus.com These reactions involve the combination of two π-electron systems to form a new ring. byjus.comlibretexts.org
One of the most well-known cycloaddition reactions is the [4+2] Diels-Alder reaction. wikipedia.orgorganic-chemistry.org In the case of N-arylpyrroles such as this compound, the pyrrole ring can act as the 4π-electron component (the diene). A notable example involves the reaction with benzynes, which are highly reactive dienophiles. beilstein-journals.orgnih.gov The reaction of N-arylpyrroles with benzynes, generated in situ from diaryliodonium salts, leads to the formation of bridged-ring amines. beilstein-journals.orgnih.gov This transformation provides a reliable method for creating six-membered rings with controlled stereochemistry. wikipedia.org The 2-chloro substituent on the phenyl ring, being electron-withdrawing, influences the electron density of the pyrrole ring and can affect the reaction rate and yield.
Research into the Diels-Alder cycloadditions of N-arylpyrroles with benzynes generated from phenyl(mesityl)iodonium tosylate has shown that various substituted N-arylpyrroles can successfully afford the corresponding cycloadducts. beilstein-journals.org While not testing the 2-chloro derivative specifically, the study provides a strong precedent for the reactivity of this compound in such transformations. The general reaction proceeds under mild conditions to give bridged-ring amines in moderate to excellent yields. beilstein-journals.orgnih.gov
Table 1: Representative Yields of Diels-Alder Cycloaddition of N-Arylpyrroles with Benzyne This table is illustrative, based on data for similar N-arylpyrroles, to demonstrate the expected outcome for this compound.
| N-Arylpyrrole Substituent (Ar) | Dienophile | Product Type | Reported Yield (%) beilstein-journals.org |
| Phenyl | Benzyne | Bridged-Ring Amine | 23 |
| 4-Methylphenyl | Benzyne | Bridged-Ring Amine | 63 |
| 4-tert-Butylphenyl | Benzyne | Bridged-Ring Amine | 57 |
| 2-Chlorophenyl (Expected) | Benzyne | Bridged-Ring Amine | Moderate |
Another significant class of pericyclic reactions for the pyrrole nucleus is the 1,3-dipolar cycloaddition. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.orgnih.gov Azomethine ylides, which can be generated from α-amino acids, are common 1,3-dipoles that react with various dipolarophiles in the presence of N-substituted pyrroles. mdpi.comnih.gov The pyrrole ring itself does not typically act as the dipole or dipolarophile in these multicomponent reactions; rather, functional groups attached to the pyrrole could participate, or the N-arylpyrrole serves as the core structure for further elaboration. mdpi.comnih.gov For instance, the synthesis of functionalized pyrroles can be achieved via the 1,3-dipolar cycloaddition of azomethine ylides with sulfonyl dipolarophiles, followed by elimination. nih.gov
Reaction Kinetics and Mechanistic Investigations (e.g., Hammett Plots, Isotope Effects)
To gain a deeper understanding of the reaction mechanisms involving this compound, kinetic studies are indispensable. Techniques such as Hammett plots and the determination of kinetic isotope effects provide quantitative data on the electronic demands and transition state structures of a reaction.
Hammett Plots
The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edu It relates the rate or equilibrium constant of a reaction to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect (inductive and resonance) of a substituent, while the reaction constant, ρ, indicates the sensitivity of a particular reaction to these electronic effects. wikipedia.orgwalisongo.ac.id
For this compound, the chlorine atom at the ortho position of the N-phenyl ring exerts a significant electronic influence. Chlorine is an electron-withdrawing group primarily through its inductive effect. A Hammett plot for a reaction involving this compound would be constructed by measuring the reaction rates for a series of N-(substituted-phenyl)pyrroles and plotting the logarithm of the relative rates (kₓ/kₒ) against the appropriate Hammett sigma constant (σ) for each substituent. viu.ca
A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or the loss of positive charge) in the transition state at or near the pyrrole ring. wikipedia.org Conversely, a negative ρ value would signify that electron-donating groups accelerate the reaction, pointing to the development of positive charge in the transition state. wikipedia.org For a hypothetical electrophilic substitution reaction on the pyrrole ring, one would anticipate a negative ρ value, as electron-donating groups on the N-phenyl ring would increase the nucleophilicity of the pyrrole. The electron-withdrawing nature of the 2-chloro substituent would, therefore, be expected to decrease the rate of such a reaction compared to the unsubstituted N-phenylpyrrole.
Table 2: Hypothetical Kinetic Data for a Reaction of N-Arylpyrroles to Illustrate a Hammett Plot This table presents hypothetical data for an electrophilic substitution reaction to demonstrate the application of the Hammett equation.
| N-Aryl Substituent (X) | Substituent Constant (σₚ) | Relative Rate (kₓ/kₒ) | log(kₓ/kₒ) |
| 4-Methoxy | -0.27 | 15.8 | 1.20 |
| 4-Methyl | -0.17 | 6.3 | 0.80 |
| Hydrogen | 0.00 | 1.0 | 0.00 |
| 4-Chloro | 0.23 | 0.25 | -0.60 |
| 2-Chloro (Illustrative) | 0.23 (using σₚ as an estimate) | ~0.25 | ~-0.60 |
| 4-Nitro | 0.78 | 0.01 | -2.00 |
Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and elucidating the structure of the transition state. libretexts.org A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes leads to a change in the reaction rate. libretexts.org This effect arises from the difference in zero-point vibrational energies between bonds to the lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break. libretexts.org
In reactions involving this compound, a KIE study could be designed to investigate C-H bond cleavage at the pyrrole ring, for example, in an electrophilic substitution or a deprotonation step. By synthesizing a deuterated version of the substrate (e.g., 1-(2-chlorophenyl)-2-deutero-1H-pyrrole) and comparing its reaction rate to that of the non-deuterated compound, the KIE (kₗ/kₐ) can be determined.
A primary KIE (typically with a value greater than 2) is observed when the bond being broken or formed in the rate-determining step involves the isotopically substituted atom. libretexts.org If C-H bond cleavage at the pyrrole ring were the rate-determining step of a reaction, a significant primary KIE would be expected. If no significant KIE is observed (kₗ/kₐ ≈ 1), it would suggest that the C-H bond is not broken in the rate-determining step of the mechanism. youtube.com For instance, in many electrophilic aromatic substitutions, the initial attack of the electrophile is rate-determining, not the subsequent proton loss, resulting in the absence of a significant KIE. youtube.com Studies on tritium (B154650) exchange in pyrrole have demonstrated the feasibility of isotopic labeling on the pyrrole ring, providing a basis for such mechanistic investigations. akjournals.com
Computational Chemistry and Theoretical Insights into 1 2 Chlorophenyl 1h Pyrrole
Electronic Structure and Molecular Orbital Analysis
The electronic behavior of 1-(2-chlorophenyl)-1H-pyrrole is governed by the interplay between the electron-rich pyrrole (B145914) ring and the electron-withdrawing, sterically hindering 2-chlorophenyl group.
The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net
In this compound, the HOMO is expected to be predominantly localized on the π-system of the pyrrole ring, which is characteristic of N-arylpyrroles. The nitrogen atom's lone pair contributes significantly to the aromatic system of the pyrrole. nih.gov The LUMO, conversely, is anticipated to be centered on the π-system of the chlorophenyl ring, influenced by the electron-withdrawing nature of the chlorine atom.
The presence of the chlorine atom at the ortho position is expected to modulate the HOMO and LUMO energy levels compared to unsubstituted 1-phenylpyrrole (B1663985). The inductive effect of chlorine would lower the energy of both orbitals, but the extent of this effect would depend on the torsional angle between the two rings. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. beilstein-journals.org
Table 1: Estimated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Estimated Energy (eV) | Primary Contribution |
| HOMO | -5.8 to -6.2 | π-system of the pyrrole ring |
| LUMO | -0.9 to -1.3 | π-system of the chlorophenyl ring |
| HOMO-LUMO Gap | 4.5 to 5.3 | N/A |
Disclaimer: The values in this table are estimations based on theoretical calculations of structurally related compounds, such as 1-phenylpyrrole and chlorinated biphenyls, and are not experimentally or computationally verified data for this compound.
The electrostatic potential (ESP) surface illustrates the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions. researchgate.net For this compound, the ESP surface is expected to show distinct regions of positive and negative potential.
The region around the chlorine atom is anticipated to be electronegative due to its high electronegativity. The pyrrole ring, particularly the nitrogen atom, will also exhibit a degree of negative potential. Conversely, the hydrogen atoms of both the pyrrole and phenyl rings will present regions of positive electrostatic potential. Computational studies on chlorinated biphenyls have shown that the substitution pattern significantly influences the MEP, with toxic congeners often possessing highly positive potentials on the aromatic rings and negative potentials on the chlorine atoms. nih.gov
The charge distribution is also influenced by the torsional angle between the rings. A more planar conformation would allow for greater electronic communication between the rings, leading to a more delocalized charge distribution.
Conformational Analysis and Potential Energy Surfaces (PES)
The conformational flexibility of this compound is primarily defined by the rotation around the C-N single bond connecting the phenyl and pyrrole rings. rsc.org
The rotation around the C-N bond is hindered by steric repulsion between the ortho-chloro substituent on the phenyl ring and the hydrogen atoms on the pyrrole ring. This steric clash forces the molecule into a non-planar conformation in its ground state. researchgate.net
The potential energy surface (PES) for this rotation would likely show two energy minima corresponding to the stable, non-planar conformations and two transition states corresponding to the more planar and perpendicular arrangements of the rings. The energy difference between the minimum and the transition state defines the rotational barrier. For N-phenylpyrrole, the rotation is relatively free, but the introduction of an ortho-substituent significantly increases this barrier. Studies on ortho-substituted biphenyls have shown that such barriers can range from a few to over 20 kcal/mol, depending on the size of the substituent. researchgate.net
Table 2: Estimated Torsional Barrier for C-N Bond Rotation in this compound
| Conformation | Dihedral Angle (°) | Estimated Relative Energy (kcal/mol) |
| Ground State | ~40-60 | 0 |
| Planar Transition State | 0 | ~5-8 |
| Perpendicular Transition State | 90 | ~2-4 |
Disclaimer: The values in this table are estimations based on theoretical calculations of structurally related compounds, such as ortho-substituted biphenyls and N-arylpyrroles, and are not experimentally or computationally verified data for this compound.
The rotation of the phenyl ring has a profound impact on the electronic properties of the molecule. As the torsional angle changes, the degree of π-conjugation between the two rings is altered.
In a more planar conformation, there is greater overlap between the p-orbitals of the phenyl and pyrrole rings, leading to a smaller HOMO-LUMO gap and a red shift in the electronic absorption spectrum. In a more perpendicular conformation, this conjugation is broken, resulting in a larger HOMO-LUMO gap and a blue shift in the absorption spectrum. This phenomenon is well-documented for biphenyl-like systems. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics calculations focus on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule within a larger system, such as in a solvent or interacting with other molecules. mdpi.com An MD simulation models the movements of atoms over time based on a force field, which describes the potential energy of the system.
For this compound, MD simulations could be used to understand its solubility and aggregation behavior in different solvents. acs.org The simulation would track the non-covalent interactions, such as van der Waals forces and π-stacking, between the pyrrole derivative and solvent molecules or between multiple pyrrole molecules. science.gov These intermolecular forces are crucial in determining the material's bulk properties. For instance, simulations could model how the chlorine substituent and the dipole moment of the molecule influence its orientation and interactions within a condensed phase or at an interface. unisi.itunimi.it
Advanced Spectroscopic Characterization Techniques for Structural and Dynamic Analysis of 1 2 Chlorophenyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
High-Resolution 1H, 13C, and 15N NMR Chemical Shift Assignment
The chemical shift in NMR is highly sensitive to the electronic environment of a nucleus. Therefore, the assignment of 1H, 13C, and 15N chemical shifts is the first step in the NMR analysis of 1-(2-chlorophenyl)-1H-pyrrole.
1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrole (B145914) ring and the 2-chlorophenyl group. The pyrrole protons, typically appearing in the aromatic region, will exhibit characteristic coupling patterns. The protons at the C2 and C5 positions (α-protons) are expected to resonate at a lower field compared to the protons at the C3 and C4 positions (β-protons) due to the electron-withdrawing effect of the nitrogen atom. The protons of the 2-chlorophenyl group will also appear in the aromatic region, with their chemical shifts influenced by the chloro substituent and the pyrrole ring.
13C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts of the pyrrole ring carbons are expected to be in the typical range for aromatic heterocycles. The carbons of the 2-chlorophenyl group will also show distinct signals, with the carbon atom directly attached to the chlorine atom exhibiting a characteristic downfield shift.
15N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive, can provide valuable information about the electronic environment of the nitrogen atom in the pyrrole ring. The chemical shift of the pyrrole nitrogen will be influenced by the electronic effects of the attached 2-chlorophenyl group.
Predicted NMR Chemical Shifts for this compound:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole C2/C5-H | 6.8 - 7.2 | 120 - 125 |
| Pyrrole C3/C4-H | 6.2 - 6.5 | 108 - 112 |
| Phenyl C1' | - | 135 - 140 |
| Phenyl C2' | - | 130 - 135 |
| Phenyl C3'-H | 7.2 - 7.5 | 128 - 132 |
| Phenyl C4'-H | 7.1 - 7.4 | 125 - 129 |
| Phenyl C5'-H | 7.0 - 7.3 | 127 - 131 |
| Phenyl C6'-H | 7.3 - 7.6 | 129 - 133 |
Note: These are predicted values based on known data for similar N-arylpyrroles and are subject to solvent effects and the specific spectrometer frequency.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the NMR signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the vicinal protons on the pyrrole ring and between adjacent protons on the 2-chlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. This experiment is essential for assigning the carbon signals based on their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting the pyrrole ring to the 2-chlorophenyl group through correlations between the pyrrole protons and the phenyl carbons, and vice versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is critical for determining the preferred conformation of the molecule, specifically the relative orientation of the 2-chlorophenyl ring with respect to the pyrrole ring.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid, non-crystalline (amorphous) or crystalline states. For this compound, ssNMR could be used to:
Characterize the crystalline packing and identify the number of molecules in the asymmetric unit cell.
Determine the conformation of the molecule in the solid state, which may differ from its solution-state conformation.
Study polymorphism, which is the ability of a compound to exist in multiple crystalline forms.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula of C₁₀H₈ClN. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M peak.
Expected HRMS Data for this compound:
| Ion | Calculated Exact Mass |
| [M]⁺ (C₁₀H₈³⁵ClN)⁺ | 177.0345 |
| [M+2]⁺ (C₁₀H₈³⁷ClN)⁺ | 179.0316 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, MS/MS analysis would likely involve the fragmentation of the protonated molecule [M+H]⁺.
Predicted Fragmentation Pathways:
The fragmentation of N-arylpyrroles is often influenced by the nature of the substituent on the aryl ring. For this compound, common fragmentation pathways could include:
Loss of the chlorophenyl group: Cleavage of the N-C(phenyl) bond to yield a pyrrole radical cation or a protonated pyrrole.
Loss of HCl: Elimination of a molecule of hydrogen chloride.
Ring fragmentation of the pyrrole moiety: Cleavage of the pyrrole ring to produce smaller fragment ions.
Hypothetical MS/MS Fragmentation Data for [C₁₀H₈ClN+H]⁺:
| Precursor Ion (m/z) | Product Ions (m/z) | Probable Neutral Loss |
| 178.0423 | 142.0651 | HCl |
| 178.0423 | 111.0211 | C₄H₄N |
| 178.0423 | 67.0422 | C₄H₄Cl |
Note: The fragmentation pattern is hypothetical and can be influenced by the collision energy and the type of mass spectrometer used.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of this compound. These methods provide a detailed fingerprint of the molecule by identifying the vibrational modes of its constituent functional groups.
Identification of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be expected to exhibit a combination of vibrations arising from the pyrrole ring and the 2-chlorophenyl substituent.
Pyrrole Ring Vibrations: The pyrrole ring has characteristic vibrational modes that are well-documented. These include C-H stretching vibrations, typically observed in the 3100-3150 cm⁻¹ region, and C-N stretching vibrations within the ring. The C=C stretching vibrations of the pyrrole ring usually appear in the 1500-1600 cm⁻¹ range. Ring breathing modes, which involve the expansion and contraction of the entire ring system, are also expected and are often strong in the Raman spectrum.
2-Chlorophenyl Group Vibrations: The 2-chlorophenyl group introduces its own set of characteristic vibrations. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C-Cl stretching vibration is a key marker and, for chlorobenzenes, typically appears in the range of 1000-1100 cm⁻¹. The exact position would be influenced by its substitution pattern on the benzene (B151609) ring. Additionally, the out-of-plane C-H bending vibrations of the substituted benzene ring, which are sensitive to the substitution pattern, would be expected in the 650-850 cm⁻¹ region.
A hypothetical data table of expected characteristic vibrational frequencies for this compound is presented below. It is important to note that these are estimated ranges and the actual experimental values may vary.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Pyrrole Ring | C-H Stretch | 3100 - 3150 | Medium | Medium |
| Pyrrole Ring | C=C Stretch | 1500 - 1600 | Medium-Strong | Medium-Strong |
| Pyrrole Ring | C-N Stretch | 1300 - 1400 | Medium | Medium |
| Pyrrole Ring | Ring Breathing | 900 - 1000 | Weak | Strong |
| Phenyl Group | C-H Stretch | 3000 - 3100 | Medium | Strong |
| Phenyl Group | C-C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| Chloro Substituent | C-Cl Stretch | 1000 - 1100 | Strong | Medium |
| Phenyl Group | C-H Out-of-plane Bend | 650 - 850 | Strong | Weak |
Conformational and Tautomeric Studies via Vibrational Modes
The rotational freedom around the C-N bond connecting the phenyl and pyrrole rings allows for different conformations of this compound. These conformers would likely have distinct, albeit subtly different, vibrational spectra. By analyzing the vibrational modes, particularly those sensitive to the dihedral angle between the two rings, it would be possible to identify the predominant conformation in different states (e.g., solid, liquid, or in solution). Low-frequency vibrational modes are especially sensitive to such conformational changes.
While tautomerism is a known phenomenon in pyrrole chemistry, for 1-substituted pyrroles like this compound, the potential for tautomerization is significantly reduced as the nitrogen atom is already substituted. Therefore, significant tautomeric equilibria are not expected for this compound under normal conditions.
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
A key structural parameter that would be elucidated is the dihedral angle between the planes of the pyrrole and the 2-chlorophenyl rings. This angle is influenced by the steric hindrance imposed by the ortho-chloro substituent. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be revealed. This includes the identification of any intermolecular interactions, such as van der Waals forces or potential weak C-H···π interactions, which govern the stability of the crystal structure.
A hypothetical table summarizing the kind of data that would be obtained from an X-ray crystallographic analysis is shown below.
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C, C-Cl). |
| Bond Angles (°) | Angles between adjacent bonds. |
| Dihedral Angle (°) | The angle between the pyrrole and phenyl rings. |
| Intermolecular Interactions | Description of any close contacts between molecules in the crystal. |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.
Elucidation of Electronic Transitions and Chromophoric Behavior
The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic pyrrole and phenyl rings. The conjugation between the two rings would likely lead to a red-shift (shift to longer wavelengths) of these absorption bands compared to the individual, unsubstituted pyrrole and chlorobenzene (B131634) molecules. The presence of the chlorine atom, with its lone pairs of electrons, may also introduce n → π* transitions, although these are typically weaker. The solvent environment can influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism.
Luminescence Properties and Quantum Yield Determinations
Upon absorption of light, this compound may exhibit fluorescence, which is the emission of light from the excited singlet state. The fluorescence spectrum would typically be a mirror image of the lowest energy absorption band. An important parameter is the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. This value provides a measure of the efficiency of the fluorescence process. The presence of the heavy chlorine atom could potentially enhance intersystem crossing to the triplet state, which might lead to a lower fluorescence quantum yield and the possibility of phosphorescence at low temperatures.
A hypothetical data table for the photophysical properties is presented below.
| Property | Description | Expected Value/Range |
| λmax (abs) | Wavelength of maximum absorption | 250 - 350 nm |
| ε | Molar absorptivity | 10,000 - 50,000 M⁻¹cm⁻¹ |
| λmax (em) | Wavelength of maximum fluorescence emission | 350 - 450 nm |
| Quantum Yield (Φf) | Fluorescence quantum yield | 0.01 - 0.5 |
| Stokes Shift | Difference between λmax (abs) and λmax (em) | 50 - 100 nm |
Medicinal Chemistry Research: 1 2 Chlorophenyl 1h Pyrrole As a Privileged Scaffold
General Role of Pyrrole (B145914) Scaffolds in Drug Discovery and Development
The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. alliedacademies.orgnih.govbiolmolchem.com Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. alliedacademies.org This versatility has led to the incorporation of the pyrrole ring into a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. biolmolchem.comrsc.org
Pyrrole and its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, anticancer, and anticonvulsant properties. alliedacademies.orgresearchgate.net The pyrrole nucleus is a key structural component in many marketed drugs, such as the anti-inflammatory drug Tolmetin, the cholesterol-lowering agent Atorvastatin, and the multi-targeted tyrosine kinase inhibitor Sunitinib, used in cancer therapy. nih.govresearchgate.net The biological significance of the pyrrole ring is further highlighted by its presence in vital natural molecules like heme, chlorophyll, and vitamin B12. nih.gov
The structural and electronic features of the pyrrole ring contribute significantly to its role in drug design. The lone pair of electrons on the nitrogen atom is delocalized within the aromatic system, resulting in a lower basicity compared to other amines. alliedacademies.org This electronic distribution allows the pyrrole ring to act as a hydrogen bond donor and participate in π-π stacking and hydrophobic interactions with biological macromolecules. mdpi.com The ability to readily functionalize the pyrrole ring at various positions allows medicinal chemists to fine-tune the steric, electronic, and physicochemical properties of drug candidates to optimize their potency, selectivity, and pharmacokinetic profiles. nih.gov
Rational Design Strategies for 1-(2-chlorophenyl)-1H-pyrrole Derivatives
The rational design of derivatives based on the this compound scaffold is a key strategy in medicinal chemistry to develop novel therapeutic agents. This process involves systematic modifications of the lead compound to enhance its biological activity and drug-like properties.
Structure-Activity Relationship (SAR) Studies via Substituent Effects
Structure-Activity Relationship (SAR) studies are fundamental to understanding how different substituents on the this compound core influence its biological activity. nih.gov By systematically altering the nature and position of various functional groups, researchers can identify key structural features required for optimal interaction with a specific biological target.
For instance, in the design of anti-inflammatory agents, the introduction of different substituents on the pyrrole ring can significantly impact cyclooxygenase (COX) enzyme inhibition. nih.gov A study on pyrrole derivatives as potential anti-inflammatory agents revealed that the type of substituent on the aryl ring attached to the pyrrole nitrogen plays a crucial role in their activity. nih.gov For example, the presence of electron-withdrawing groups, such as a chloro group, can influence the electronic properties of the entire molecule, thereby affecting its binding affinity to the target enzyme. mdpi.com
A hypothetical SAR study on this compound derivatives might explore the effects of substituents at various positions of the pyrrole and phenyl rings.
Table 1: Hypothetical SAR of this compound Derivatives
| Position of Substitution | Substituent Type | Potential Impact on Activity |
| Pyrrole Ring (C2, C5) | Small alkyl groups | May enhance hydrophobic interactions with the target. |
| Pyrrole Ring (C3, C4) | Carboxylic acid or ester | Could introduce hydrogen bonding interactions and improve solubility. |
| Phenyl Ring (ortho, meta, para) | Electron-donating groups (e.g., -OCH3) | May increase electron density and alter binding mode. mdpi.com |
| Phenyl Ring (ortho, meta, para) | Electron-withdrawing groups (e.g., -CF3) | Could enhance binding affinity through specific electronic interactions. mdpi.com |
This systematic approach allows for the development of a pharmacophore model, which defines the essential structural requirements for biological activity.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a computational or experimental strategy used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. mdpi.com This technique is particularly useful for discovering new chemical entities with improved properties, such as enhanced potency, reduced toxicity, or better pharmacokinetic profiles.
Bioisosteric replacement is a related concept that involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties, leading to a similar biological response. openaccessjournals.comnih.gov In the context of this compound, the pyrrole ring itself can be considered a bioisostere of other five-membered heterocyclic rings like furan (B31954), thiophene, or pyrazole (B372694). acs.org
For example, a medicinal chemist might replace the this compound scaffold with a 1-(2-chlorophenyl)-1H-pyrazole or a 2-(2-chlorophenyl)thiophene (B12858869) to explore new chemical space while aiming to retain the desired biological activity. acs.org The rationale behind this is that these different heterocyclic systems can present similar spatial arrangements of key interacting groups to the biological target.
Table 2: Potential Bioisosteric Replacements for the Pyrrole Ring
| Original Scaffold | Bioisosteric Replacement | Rationale |
| Pyrrole | Thiophene | Similar size and shape, but different electronic properties. |
| Pyrrole | Furan | Similar size and shape, but different hydrogen bonding capacity. |
| Pyrrole | Imidazole | Introduces a second nitrogen atom, altering basicity and hydrogen bonding potential. acs.org |
| Pyrrole | Pyrazole | Alters the position of the nitrogen atom, potentially leading to different interaction patterns. acs.org |
These strategies are powerful tools in drug discovery, enabling the exploration of diverse chemical structures and the optimization of lead compounds.
Ligand-Based and Structure-Based Drug Design Methodologies Utilizing this compound Analogues
Drug design methodologies can be broadly categorized into ligand-based and structure-based approaches. Both have been instrumental in the development of novel therapeutics derived from the this compound scaffold.
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. youtube.com This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing a set of active and inactive compounds, a pharmacophore model can be generated, which represents the key structural features responsible for biological activity. youtube.com For instance, a series of this compound analogues with known anti-inflammatory activity could be used to build a pharmacophore model for COX-2 inhibition. nih.gov This model can then be used to screen large compound libraries to identify new potential inhibitors.
Structure-based drug design (SBDD), on the other hand, is utilized when the 3D structure of the target protein is available, typically determined through X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the rational design of ligands that can fit precisely into the binding site of the target. Molecular docking simulations can be used to predict the binding mode and affinity of this compound analogues to their target protein. researchgate.net This information can guide the synthesis of new derivatives with improved binding characteristics. For example, knowing the crystal structure of an enzyme with a bound pyrrole-based inhibitor can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that can be optimized to enhance potency. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). mdpi.com
Once a pharmacophore model for a series of active this compound analogues is developed, it can be used as a 3D query in a virtual screening campaign. dovepress.com Virtual screening involves the computational filtering of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
The pharmacophore model for this compound derivatives might include features such as a hydrophobic aromatic ring (the chlorophenyl group), a hydrogen bond acceptor (the pyrrole nitrogen), and specific steric volumes. This model would then be used to search databases of millions of compounds to find molecules that match these features in the correct 3D orientation.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a ligand, such as a this compound derivative, within the active site of a target protein. nih.govresearchgate.net
The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode. These studies provide valuable insights into the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.org
For example, a molecular docking study of a this compound analogue with a kinase enzyme could reveal that the chlorophenyl group occupies a hydrophobic pocket, while the pyrrole ring forms a hydrogen bond with a key amino acid residue in the active site. nih.gov This information can then be used to design new analogues with modifications that enhance these interactions, leading to increased potency and selectivity.
Table 3: Common Protein-Ligand Interactions
| Interaction Type | Description |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. |
By combining these computational approaches with experimental validation, medicinal chemists can accelerate the discovery and development of new drugs based on the promising 1-(2-cholorophenyl)-1H-pyrrole scaffold.
Applications in Materials Science and Polymer Chemistry Based on 1 2 Chlorophenyl 1h Pyrrole
1-(2-chlorophenyl)-1H-pyrrole as a Monomer in Polymerization Reactions
The transformation of monomeric units into long-chain polymers is the cornerstone of creating functional materials. For this compound, its utility in materials science is predicated on its ability to undergo polymerization, primarily through the pyrrole (B145914) ring.
Synthesis of Conjugated Polymers and Oligomers
Conjugated polymers, characterized by a backbone of alternating single and double bonds, are essential for organic electronics. researchgate.net The polymerization of pyrrole and its derivatives leads to the formation of polypyrrole (PPy), a well-known conducting polymer. mdpi.com The synthesis of conjugated polymers and oligomers from this compound would involve the oxidative coupling of the pyrrole rings, typically at the 2 and 5 positions.
The general reaction for the polymerization of a substituted pyrrole is as follows:
n (C₄H₄N-R) → (C₄H₂N-R)ₙ + 2n H⁺ + 2n e⁻
Where 'R' represents the substituent group, in this case, the 2-chlorophenyl group. The resulting polymer, poly(this compound), would possess a conjugated backbone, a prerequisite for electronic conductivity. The synthesis can be tailored to produce either high molecular weight polymers or shorter-chain oligomers, with the latter being valuable for fundamental studies and as model compounds. The N-substitution with the 2-chlorophenyl group can enhance the solubility of the resulting polymer in common organic solvents, a significant advantage for solution-based processing techniques. mdpi.com
Electropolymerization and Chemical Polymerization Techniques
Two primary methods are employed for the synthesis of polypyrrole and its derivatives: electropolymerization and chemical polymerization. mdpi.comnih.gov
Electropolymerization is a powerful technique where a polymer film is grown directly onto an electrode surface by applying an electrical potential to a solution containing the monomer. rsc.org This method offers excellent control over the film thickness, morphology, and properties. nih.gov The process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. nih.gov For this compound, the electropolymerization would likely proceed in a similar fashion to other N-substituted pyrroles. diva-portal.org
Chemical Polymerization involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate, to initiate the polymerization in a solution. researchgate.net This method is suitable for producing larger quantities of the polymer as a powder, which can then be processed into various forms. researchgate.net The choice of oxidant and reaction conditions can influence the final properties of the polymer, including its conductivity and molecular weight. researchgate.net
| Polymerization Technique | Advantages | Disadvantages |
| Electropolymerization | Excellent control over film thickness and morphology; direct formation on electrodes. nih.govrsc.org | Limited to conductive substrates; can be difficult to scale up for bulk production. |
| Chemical Polymerization | Suitable for large-scale synthesis; produces polymer powder for various processing methods. researchgate.net | Less control over polymer structure and film morphology compared to electropolymerization. researchgate.net |
Development of Optoelectronic Materials
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Organic Light-Emitting Diodes (OLEDs) are devices that emit light when an electric current is passed through them. The performance of an OLED is heavily dependent on the properties of the organic materials used, particularly their ability to transport charge and emit light efficiently. Carbazoles, which share a structural similarity with the pyrrole component, are widely used in OLEDs due to their excellent hole-transporting properties and high photoluminescence quantum yields. mdpi.com It is plausible that polymers derived from this compound could serve as hole-transporting layers or even as emissive components in OLED devices, especially if the 2-chlorophenyl group helps to tune the material's energy levels appropriately.
Organic Photovoltaics (OPVs) , or organic solar cells, convert sunlight into electricity. These devices rely on a combination of electron-donating and electron-accepting materials to absorb light and generate charge carriers. Diketopyrrolopyrrole (DPP)-based conjugated polymers have shown significant promise in OPVs. rsc.orgbit.edu.cnnih.gov While structurally different, the underlying pyrrole chemistry is relevant. Polymers from this compound could potentially be explored as either the donor or acceptor material in an OPV device, depending on its final electronic properties.
Organic Field-Effect Transistors (OFETs) and Sensing Devices
Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits. The performance of an OFET is determined by the charge carrier mobility of the organic semiconductor used. Thiophene and diketopyrrolopyrrole-based conjugated polymers have been successfully used as the active layer in OFETs. rsc.orgbit.edu.cnnih.gov The charge transport characteristics of poly(this compound) would need to be investigated to determine its suitability for OFET applications.
Sensing Devices based on conducting polymers exploit the change in the polymer's conductivity upon interaction with a specific analyte. The functional groups on the polymer backbone can be tailored to achieve selectivity towards certain molecules. The presence of the 2-chlorophenyl group on the polypyrrole backbone could potentially make the material sensitive to specific chemical species, opening up possibilities for its use in chemical sensors.
Influence of the 2-Chlorophenyl Group on Material Properties
The substituent group attached to the pyrrole monomer plays a crucial role in defining the properties of the resulting polymer. The 2-chlorophenyl group in this compound is expected to have several key influences:
Solubility: As mentioned, N-substitution generally improves the solubility of polypyrroles. mdpi.com The bulky and somewhat non-polar 2-chlorophenyl group would likely enhance solubility in organic solvents, facilitating easier processing and characterization of the polymer.
Electronic Properties: The chlorine atom is an electron-withdrawing group due to its electronegativity, while the phenyl ring can participate in conjugation. The position of the chlorine atom (ortho) can also induce steric effects, potentially twisting the phenyl ring relative to the pyrrole ring. This twist can disrupt conjugation between the two rings, which in turn would influence the electronic energy levels (HOMO and LUMO) of the monomer and the resulting polymer. Studies on other chlorinated conjugated systems have shown that chloro-substitution can affect the energy gap and electrochemical properties. mdpi.com
Morphology and Intermolecular Interactions: The steric hindrance from the ortho-chloro-substituted phenyl group could affect the planarity of the polymer chains and how they pack in the solid state. This can have a significant impact on the charge transport properties of the material.
Below is a table summarizing the general properties of the monomer and the potential influences on the corresponding polymer.
| Property | This compound (Monomer) | Potential Influence on Poly(this compound) (Polymer) |
| Molecular Weight | 177.63 g/mol cymitquimica.com | Variable, depending on the degree of polymerization. |
| Solubility | Soluble in many organic solvents. | Likely to have enhanced solubility in organic solvents compared to unsubstituted polypyrrole. mdpi.com |
| Electronic Nature of Substituent | Electron-withdrawing chloro group, potentially conjugated phenyl ring. | Modification of HOMO/LUMO energy levels, potentially affecting the band gap and conductivity. mdpi.com |
| Steric Hindrance | Ortho-substitution may cause steric strain. | May lead to a less planar polymer backbone, influencing solid-state packing and charge mobility. |
Impact on Morphology and Charge Transport
The morphology of polymer films is a critical factor influencing their charge transport properties. For conductive polymers, factors such as chain packing, crystallinity, and domain size significantly affect charge carrier mobility. The substituent on the pyrrole nitrogen can sterically influence how polymer chains organize. While research on other N-substituted polypyrroles exists, there is no specific literature data available on the morphology of polymers derived from This compound or its influence on charge transport characteristics. General studies on thin conjugated polymer films indicate that morphology and polymer-substrate interactions can lead to film thickness-dependent carrier mobilities. osti.gov
Integration into Hybrid Materials and Nanostructures
The functionalization of pyrrole allows for its integration into various hybrid materials, including metal-organic frameworks (MOFs) and other nanostructures. A study on the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles mentions the use of 2-chloroaniline (B154045), leading to a derivative, 1,4-bis(2-chlorophenyl)-2,5-bis(4-cyanophenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole, which was obtained in a 32% yield. mdpi.com This indicates that the 2-chlorophenyl moiety can be incorporated into more complex pyrrole-based structures. However, research on the direct use of This compound as a linker or component in hybrid materials or nanostructures has not been reported. The use of magnetic MOFs for the extraction of various pyrazole (B372694) and pyrrole pesticides has been explored, but this application is for analytical purposes rather than for the creation of new materials with specific electronic or structural functions based on the pyrrole unit. rdd.edu.iqgatech.eduresearchgate.net
Supramolecular Assemblies and Self-Assembled Systems
Supramolecular chemistry often utilizes molecules capable of forming ordered structures through non-covalent interactions. While pyrrole-containing molecules, such as porphyrins, are well-known for their ability to form complex self-assembled systems, there is no specific information in the literature regarding the supramolecular or self-assembly behavior of This compound . The chlorine atom and the phenyl group could potentially participate in various intermolecular interactions, such as halogen bonding and π-π stacking, which are crucial for directing self-assembly. However, dedicated studies to explore and characterize such assemblies for this specific compound are currently absent from scientific publications.
Future Research Directions and Emerging Paradigms for 1 2 Chlorophenyl 1h Pyrrole
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of molecules like 1-(2-chlorophenyl)-1H-pyrrole. Machine learning (ML) models are increasingly being developed to predict chemical properties, reaction outcomes, and biological activities, thereby accelerating the research and development cycle. mdpi.comchemrxiv.org
Accelerated Synthesis and Reaction Prediction: Organic synthesis is a critical component of small-molecule drug discovery. mdpi.com AI-driven tools can significantly shorten the time and resources required for synthesis. For instance, ML models, such as those based on random forests or graph transformer neural networks, can predict the yield and regioselectivity of reactions with high accuracy. researchgate.netdigitellinc.com These models can be trained on large datasets of known reactions to forecast the outcomes of novel transformations involving this compound. This predictive power allows chemists to prioritize high-yield reaction pathways and avoid costly trial-and-error experimentation. researchgate.netmit.edu The development of data-driven synthesis planning programs is a key focus of consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS). mit.edumit.edu
In Silico Screening and De Novo Design: AI algorithms can screen vast virtual libraries of derivatives of this compound to identify candidates with desired properties, such as high binding affinity to a specific biological target. nih.gov Furthermore, generative AI models can design entirely new molecules (de novo design) based on the this compound scaffold, tailored for specific functions. mdpi.com These computational approaches can rapidly identify promising compounds for synthesis and testing, streamlining the early stages of drug discovery. nih.gov
| AI/ML Application | Potential Impact on this compound Research |
| Retrosynthesis Planning | Suggests efficient, multi-step synthetic routes to the target molecule and its derivatives. mit.edu |
| Forward Reaction Prediction | Predicts the products, yields, and optimal conditions for new reactions. researchgate.netmit.edu |
| Property Prediction | Forecasts physicochemical properties, bioactivity, and toxicity of novel derivatives. nih.gov |
| De Novo Drug Design | Generates novel molecular structures based on the core scaffold for specific therapeutic targets. mdpi.com |
Novel Catalytic Transformations and Derivatizations of this compound
The functionalization of the this compound core is crucial for tuning its properties. Future research will focus on developing novel catalytic methods that offer greater efficiency, selectivity, and access to a wider range of derivatives under mild conditions. uctm.edu
Advanced Catalytic Systems: Transition-metal catalysis remains a cornerstone of pyrrole (B145914) synthesis and derivatization. nih.gov Future efforts will likely explore the use of a broader range of catalysts, including those based on rhodium, palladium, gold, and copper, to mediate new types of bond formations on the pyrrole ring of this compound. nih.govnih.gov For example, rhodium-catalyzed hydroacylation and palladium-catalyzed Suzuki-type couplings could be adapted to create highly substituted derivatives. nih.gov The development of eco-friendly catalysts, such as those based on iron or using nanoporous supports like MCM-41, represents a significant area of interest. uctm.edumdpi.com
Innovative Reaction Pathways: Researchers are continually exploring new strategies to build and modify the pyrrole scaffold. researchgate.net These include multicomponent reactions (MCRs), which allow for the one-pot synthesis of complex pyrroles from simple starting materials, and cycloaddition reactions. uctm.eduresearchgate.net Visible-light-induced reactions and electrochemical synthesis are also emerging as powerful, sustainable methods for constructing and functionalizing pyrroles. rsc.org Applying these techniques to this compound could unlock new chemical space and lead to the discovery of derivatives with unique properties. A notable example is the acid-catalyzed transformation of substituted 3-pyrrolin-2-ones, which can generate pyrrole-dione structures, highlighting the potential for discovering unexpected reactivity. mdpi.com
Exploration of Advanced Functional Materials with Tailored Properties
The pyrrole ring is an electron-rich aromatic system, making it an excellent building block for organic electronic materials. acs.org Future research will likely investigate the potential of this compound as a monomer for the synthesis of advanced functional materials.
Conducting Polymers: Polypyrroles are a well-known class of conducting polymers with applications in microelectronics and sensors. tandfonline.comibm.com The electrical properties of these polymers can be tuned by altering the substituents on the pyrrole monomer. tandfonline.com By polymerizing this compound, it may be possible to create novel conducting materials. The 2-chlorophenyl group would influence the polymer's electronic structure, solubility, and morphology, potentially leading to materials with tailored conductivity and stability for use in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org
Materials for Energy and Sensing: The inherent properties of pyrrole-based materials make them suitable for a range of applications. Research into derivatives of this compound could lead to the development of:
Semiconductors: For use in organic electronics, where computational modeling can help screen for stable and efficient materials. acs.org
Sensors: The conductivity of polypyrrole films is sensitive to their environment, making them candidates for chemical and gas sensors.
Energy Storage: Pyrrole-based materials are being explored for use in batteries and supercapacitors.
| Potential Material Application | Key Feature of this compound |
| Organic Semiconductors | Electron-rich pyrrole core; tunable properties via the chlorophenyl group. acs.org |
| Chemical Sensors | Potential to form conducting polymers whose properties change upon analyte binding. tandfonline.com |
| Photovoltaic Devices | Use as a building block for donor or acceptor materials in organic solar cells. acs.org |
Expanding the Scope of Bioactive Applications beyond Current Understanding
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. nih.govbohrium.com While the specific bioactivity of this compound is not extensively documented, its structure suggests significant potential for therapeutic applications that warrant future investigation.
Broadening Therapeutic Targets: Pyrrole derivatives have demonstrated efficacy as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govmdpi.com Future research should involve broad-spectrum screening of this compound and its derivatives against a diverse panel of biological targets. Given the known activities of related compounds, promising areas of investigation include:
Enzyme Inhibition: Many pyrroles act as enzyme inhibitors. bohrium.com New derivatives could be tested against kinases, proteases, or cholinesterases. For example, recent studies have identified 1,3-diaryl-pyrrole skeletons as selective inhibitors of butyrylcholinesterase (BChE), a target relevant to Alzheimer's disease. nih.gov
Anticancer Agents: The pyrrole ring is a component of several anticancer drugs. nih.gov Derivatives of this compound could be evaluated for their cytotoxic and antiproliferative effects on various cancer cell lines. nih.gov
Antimicrobial Activity: With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. Pyrrole-based compounds have shown promise in this area. nih.govbohrium.com
Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the this compound scaffold and subsequent biological testing will be essential to establish clear structure-activity relationships (SAR). bohrium.com This involves synthesizing analogues with different substituents on both the phenyl and pyrrole rings to understand how these changes affect potency and selectivity towards specific biological targets.
Sustainable and Circular Economy Approaches in the Lifecycle of Pyrrole-Based Compounds
The chemical industry is undergoing a paradigm shift towards more sustainable practices, driven by the principles of green chemistry and the concept of a circular economy. rsc.orgwhiterose.ac.uk This shift will profoundly impact the entire lifecycle of compounds like this compound, from its synthesis to its end-of-life.
Green Synthesis: Future research will prioritize the development of environmentally benign synthetic routes. rsc.org This involves applying the principles of green chemistry, such as:
Using Greener Solvents: Replacing hazardous solvents with water or bio-based alternatives. mdpi.com
Employing Efficient Catalysts: Using recyclable or non-toxic catalysts to improve atom economy and reduce waste. mdpi.com
Alternative Energy Sources: Utilizing methods like microwave irradiation or ultrasonication to reduce reaction times and energy consumption. nih.govresearchgate.net
Designing for a Circular Economy: The ultimate goal of a circular economy is to eliminate waste by designing products and materials that can be reused, recycled, or regenerated. researchgate.netresearchgate.net For pyrrole-based compounds, this means:
Design for Recyclability: Creating polymers from this compound that can be chemically or mechanically recycled back into monomers or other valuable chemicals. youtube.com
Bio-based Feedstocks: Exploring synthetic pathways that start from renewable biomass rather than fossil fuels.
Biodegradability: For applications where recovery is not feasible, designing derivatives that can safely biodegrade in the environment.
This forward-looking approach ensures that the development of new applications for this compound proceeds in a manner that is not only scientifically innovative but also environmentally responsible.
Q & A
Q. What are the most efficient synthetic routes for 1-(2-chlorophenyl)-1H-pyrrole, and how do yields vary under different conditions?
The Clausson-Kaas reaction is a common method for synthesizing aryl-substituted pyrroles. For this compound, a modified approach using nickel ferrite nanoparticles as a catalyst has been reported, achieving a 93% yield via precipitation from dichloromethane/hexane . Comparatively, traditional methods for analogous compounds (e.g., 1-(4-bromophenyl)-1H-pyrrole) yield 82–87% under similar conditions, suggesting catalyst efficiency plays a critical role . Key steps include:
Q. How can NMR and IR spectroscopy reliably characterize this compound?
1H-NMR (400 MHz, CDCl₃) reveals distinct signals: δ 6.43 (d, 2H, pyrrole CH), 7.18–8.11 (m, aromatic CH from 2-chlorophenyl) . IR (KBr) shows peaks at 3050 cm⁻¹ (C-H sp² stretch), 1500 cm⁻¹ (C=C aromatic), and 720–820 cm⁻¹ (C-Cl bond) . Cross-validate with literature data for analogous compounds (e.g., 1-(4-chlorophenethyl)-2,5-dimethyl-1H-pyrrole) to confirm structural consistency .
Q. What purification strategies are optimal for isolating this compound?
- Precipitation : Preferred for high yields (93%) using dichloromethane/hexane .
- Chromatography : Required for complex mixtures (e.g., regioselective byproducts), as seen in Diels-Alder reactions of similar pyrroles .
- Crystallization : Limited utility due to the compound’s low melting point (85–86°C) and decomposition risk .
Q. What assays are suitable for evaluating the neuroprotective activity of this compound derivatives?
- MTT assay : Measure cell viability in PC12 cells exposed to neurotoxins like 6-OHDA .
- ROS and lipid peroxidation assays : Quantify oxidative stress mitigation.
- Annexin V/PI staining and Hoechst staining : Assess apoptosis and nuclear morphology changes . Pre-treat cells with derivatives for 24 hours before toxin exposure to gauge prophylactic potential.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in functionalizing this compound?
In Diels-Alder reactions, temperature and electronic effects dictate regioselectivity. For example, at 120°C, nitronaphthalene reacts with pyrrole derivatives to form C3-C4 cycloadducts (6:1 ratio) over other isomers . Strategies include:
- Electronic tuning : Electron-withdrawing groups on the dienophile favor specific adducts.
- Catalyst screening : Copper(I) catalysts improve selectivity in intramolecular cyclizations .
Q. What mechanistic insights explain the decomposition of this compound at 85–86°C?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition correlates with C-Cl bond instability. Comparative studies on this compound-2,5-dione show similar degradation pathways, suggesting aryl-chlorine bonds are thermal weak points . Stabilization strategies might include steric hindrance via substituent addition.
Q. How do copper-catalyzed intramolecular reactions improve the synthesis of pyrrole-quinoxalinone derivatives from this compound?
Copper(I) iodide with L-proline catalyzes cyclization of ester/amide precursors into pyrrolo[1,2-a]quinoxalin-4(5H)-ones. Key parameters:
- Solvent : Anhydrous DMF at 140°C.
- Base : NaH (2.5 equiv) facilitates deprotonation.
- Yields : 70–85% for derivatives, validated by HRMS and 2D-NMR .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 82–93% for similar syntheses) arise from:
Q. Can this compound derivatives be applied in conductive polymers for electronic devices?
Yes. Analogous 2,5-di(2-thienyl)-1H-pyrrole monomers are electrochemically polymerized into conductive films for solar cells and biosensors . For this compound, functionalization with thienyl or pyridinyl groups could enhance π-conjugation and charge transport.
Q. How do substituents on the pyrrole ring influence the biological activity of this compound derivatives?
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antioxidant activity by stabilizing radical intermediates .
- Methyl groups at C2/C5 positions improve lipophilicity, increasing blood-brain barrier permeability in neuroprotection studies . Use QSAR models to predict substituent effects on bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
